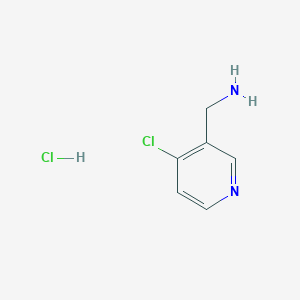
(4-Chloropyridin-3-YL)methanamine hcl
説明
“(4-Chloropyridin-3-YL)methanamine hcl” is a chemical compound with the CAS Number: 1956319-15-5 . It has a molecular weight of 179.05 and its IUPAC name is (4-chloropyridin-3-yl)methanamine hydrochloride . It is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(4-Chloropyridin-3-YL)methanamine hcl” is 1S/C6H7ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H,3,8H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Chloropyridin-3-YL)methanamine hcl” is a white to yellow solid . It has a molecular weight of 179.05 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用
Cellular Imaging and Photocytotoxicity : Iron(III) complexes involving derivatives of pyridin-2-ylmethyl methanamine, including (4-Chloropyridin-3-yl)methanamine hcl, have been synthesized and used for cellular imaging and photocytotoxicity in red light. These complexes have shown the ability to be ingested by cancer cells and interact with DNA, demonstrating potential in cancer therapy and imaging (Basu et al., 2014).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, related to (4-Chloropyridin-3-yl)methanamine hcl, have shown potential as anticonvulsant agents. These compounds were observed to provide seizures protection in various models, suggesting their application in the treatment of neurological disorders (Pandey & Srivastava, 2011).
DNA Cleavage and Oxidation : Studies on Fe(II) complexes based on pyridin-2-ylmethyl methanamine derivatives, including (4-Chloropyridin-3-yl)methanamine hcl, have revealed their ability to undergo ligand exchange and display photocytotoxicity by generating reactive oxygen species, leading to DNA cleavage. This research indicates potential applications in DNA-targeted therapies (Draksharapu et al., 2012).
Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, similar to (4-Chloropyridin-3-yl)methanamine hcl, have been synthesized and used as catalysts in various reactions. These studies demonstrate the potential of such compounds in catalysis and synthetic chemistry (Roffe et al., 2016).
Selective Detection of Ions : Compounds formed by the reaction of dibromonaphthalene-1,4-dione with pyridin-2-yl)methanamine, related to (4-Chloropyridin-3-yl)methanamine hcl, have been studied for their ability to selectively detect Hg and Ni ions. This research suggests potential applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
Serotonin Receptor-Biased Agonists : Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to (4-Chloropyridin-3-yl)methanamine hcl, have been investigated as biased agonists of serotonin 5-HT1A receptors. These studies indicate their potential in developing new antidepressant medications (Sniecikowska et al., 2019).
Safety and Hazards
The safety information for “(4-Chloropyridin-3-YL)methanamine hcl” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(4-chloropyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H,3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGAUYXHWCDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-3-yl)methanamine hydrochloride | |
CAS RN |
1956319-15-5 | |
| Record name | 3-Pyridinemethanamine, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956319-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



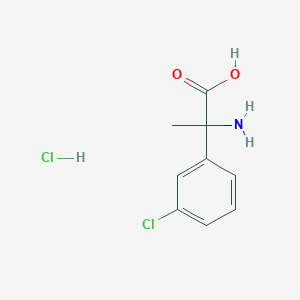


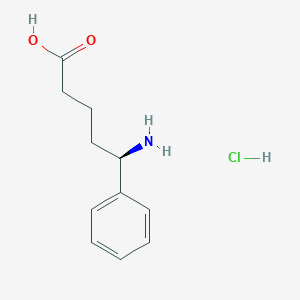

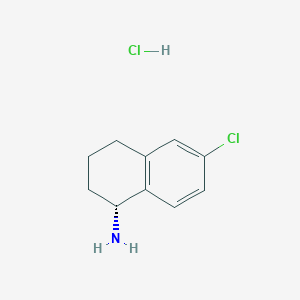

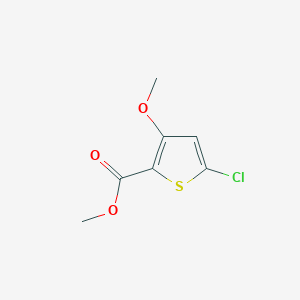
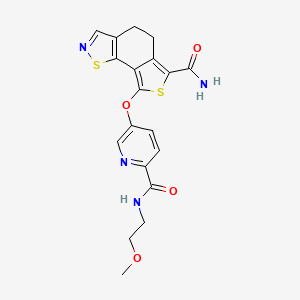
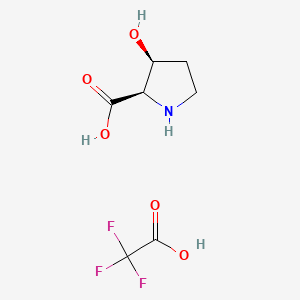
![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)

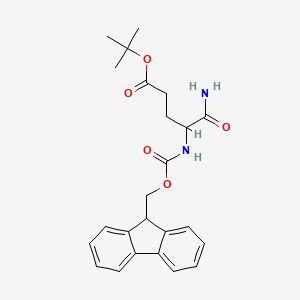
![Methyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3028307.png)